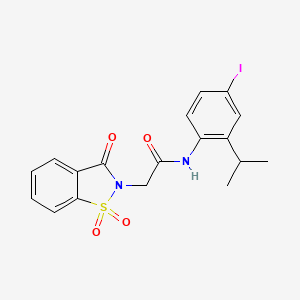![molecular formula C28H38N2O4 B4109253 N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]](/img/structure/B4109253.png)
N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]
Vue d'ensemble
Description
N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide], also known as CHDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CHDI is a white crystalline powder with a molecular formula of C28H40N2O6 and a molecular weight of 504.64 g/mol.
Mécanisme D'action
The exact mechanism of action of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and pain pathways. Additionally, N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] has a low toxicity profile and does not cause significant adverse effects in animal models. In addition to its anti-inflammatory and analgesic properties, N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] has also been found to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] is its versatility in various fields of research. Its low toxicity profile and potential therapeutic applications make it a promising candidate for further investigation. However, one of the limitations of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]. Some potential future directions include:
1. Development of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]-based therapeutics for the treatment of chronic pain and inflammation-related conditions.
2. Investigation of the antibacterial and antifungal properties of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] for the development of new antimicrobial agents.
3. Exploration of the antioxidant effects of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] for the treatment of oxidative stress-related diseases.
4. Investigation of the use of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] in materials science, such as the development of new polymers and coatings.
5. Further optimization of the synthesis method of N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] to improve its scalability and reduce costs.
In conclusion, N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] is a promising compound with potential applications in various fields of research. Its anti-inflammatory, analgesic, antibacterial, and antifungal properties make it a versatile candidate for further investigation. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for large-scale experiments.
Applications De Recherche Scientifique
N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. Additionally, N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide] has been found to have antibacterial and antifungal properties, which could be useful in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-19(2)21-11-5-9-15-25(21)33-17-27(31)29-23-13-7-8-14-24(23)30-28(32)18-34-26-16-10-6-12-22(26)20(3)4/h5-6,9-12,15-16,19-20,23-24H,7-8,13-14,17-18H2,1-4H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXVDIPSBHOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2CCCCC2NC(=O)COC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4109172.png)
![2-bromo-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4109175.png)
![2,2,2-trifluoro-N-{4-[(heptafluoropropyl)thio]phenyl}acetamide](/img/structure/B4109183.png)
![1'-[4-(ethylamino)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol](/img/structure/B4109190.png)
![N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4109196.png)
![9-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4109210.png)

![N-1-adamantyl-4-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4109251.png)

![2-(4-fluorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B4109262.png)
![N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4109268.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4109270.png)

![N-{[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4109283.png)